molecular formula C30H29N3OS2 B2839064 3-methyl-N-[2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)phenyl]benzenecarboxamide CAS No. 866049-13-0

3-methyl-N-[2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)phenyl]benzenecarboxamide

Cat. No.: B2839064
CAS No.: 866049-13-0
M. Wt: 511.7
InChI Key: JTZUCCNNVHCRQQ-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-[2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)phenyl]benzenecarboxamide” is a chemical compound with the molecular formula C30H29N3OS2 and a molecular weight of 511.70076 . It is also known by its CBNumber: CB31531300 .

Scientific Research Applications

Synthesis and Characterization:

  • Substituted benzoquinazolinones, including derivatives like 3-methyl-N-[2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)phenyl]benzenecarboxamide, have been synthesized and characterized. These compounds were prepared under palladium-catalyzed Buchwald–Hartwig coupling reactions, using bromobenzoquinazolinones and piperazines or mercaptans (Nowak et al., 2015).

Biological Activity:

  • The biological screening of these compounds, specifically focusing on their potential cytotoxicity against HT29 and HCT116 cell lines, has shown significant anticancer activity in some derivatives (Nowak et al., 2015).
  • In another study, derivatives of this compound were studied for their effects on brain monoamine oxidase (MAO) activity and antitumor activities, showing some compounds had moderate therapeutic effects (Markosyan et al., 2008).

Metal-Organic Frameworks:

  • Research into the construction of copper metal–organic systems has involved the use of flexible dicarboxylate ligands related to this compound. These ligands, with varying substituent positions, have been key in forming complexes with copper ions (Dai et al., 2009).

Antiviral Activities:

  • Some derivatives have been evaluated for their antiviral activities against various respiratory and biodefense viruses, including influenza A, severe acute respiratory syndrome corona, dengue, and others. The methodology described in these studies is applicable for rapid synthesis of compounds with potential antiviral properties (Selvam et al., 2007).

Chemical Transformations and Reactivity:

  • The synthesis of novel hetarylquinolines, based on benzene ring-substituted derivatives of this compound, has been explored. These studies include reactions with phenylhydrazine hydrochloride and ethanol in the presence of sulfuric acid (Aleqsanyan & Hambardzumyan, 2021).

Properties

IUPAC Name

3-methyl-N-[2-[[2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3OS2/c1-20-14-16-22(17-15-20)19-35-30-32-25-11-4-3-10-24(25)29(33-30)36-27-13-6-5-12-26(27)31-28(34)23-9-7-8-21(2)18-23/h5-9,12-18H,3-4,10-11,19H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZUCCNNVHCRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC=CC=C4NC(=O)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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